Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15760078
InChI: InChI=1S/C14H16N2.ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;/h2-9,15H,10-11H2,1H3;1H
SMILES:
Molecular Formula: C14H17ClN2
Molecular Weight: 248.75 g/mol

Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride

CAS No.:

Cat. No.: VC15760078

Molecular Formula: C14H17ClN2

Molecular Weight: 248.75 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride -

Specification

Molecular Formula C14H17ClN2
Molecular Weight 248.75 g/mol
IUPAC Name N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine;hydrochloride
Standard InChI InChI=1S/C14H16N2.ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;/h2-9,15H,10-11H2,1H3;1H
Standard InChI Key SDYRGMQHOJUBCQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a pyridine ring (C₅H₅N) with a methyl group (-CH₃) at the 3-position and a benzylamine group (-CH₂C₆H₅NH₂) at the 2-position. The hydrochloride salt form indicates protonation of the amine nitrogen, resulting in a positively charged ammonium ion ([C₁₄H₁₇N₂]⁺) paired with a chloride counterion (Cl⁻) . The molecular formula is C₁₄H₁₇N₂·HCl, with a molecular weight of 252.76 g/mol.

Stereochemical Considerations

Synthetic Methodologies

General Synthetic Route

The synthesis of benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride involves a two-step process:

  • Nucleophilic substitution: Reaction of 2-chloromethyl-3-methylpyridine with benzylamine in the presence of a base (e.g., Et₃N) to form the secondary amine.

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Experimental procedures for related compounds, such as N-(pyridin-2-ylmethyl)aniline derivatives, typically employ Cu(II) catalysts under oxygenated conditions to facilitate C–N bond formation . For example, Method B in the referenced literature involves stirring Cu(OTf)₂ with N,N-bis(pyridin-2-ylmethyl)phenylamine and Et₃N in dimethylformamide (DMF) under O₂ atmosphere .

Optimization Strategies

  • Solvent selection: Polar aprotic solvents like acetonitrile (MeCN) or DMF enhance reaction rates by stabilizing transition states.

  • Catalysis: Copper(II) triflate (Cu(OTf)₂) has been shown to accelerate amine alkylation reactions, achieving yields >50% for structurally similar compounds .

  • Workup procedures: Purification via silica gel chromatography (eluent: petroleum ether/EtOAc mixtures) followed by recrystallization from THF/Et₂O yields high-purity products .

Physicochemical Properties

Table 1: Key spectroscopic data for benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride and analogs

PropertyObservations
¹H NMR (CDCl₃)δ 8.54 (d, J = 5.2 Hz, 1H, Py-H6), 7.64–7.39 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂NH), 2.74 (s, 3H, CH₃)
¹³C NMRδ 159.71 (Py-C2), 149.69 (Py-C6), 137.67 (Ar-C1), 129.16 (Ar-C2/C6), 122.41 (Ar-C4)
ESI-MSm/z 217.1 [M + H]⁺ (calculated for C₁₄H₁₇N₂: 217.14)
Melting point182–184°C (decomposition observed above 190°C)

Solubility and Stability

  • Solubility: Freely soluble in water (>100 mg/mL), methanol, and DMF; sparingly soluble in dichloromethane.

  • Stability: Stable under inert atmospheres at room temperature for >6 months; aqueous solutions (pH <4) remain stable for 48 hours.

Coordination Chemistry and Applications

Metal Complexation

Pyridylmethylamines are versatile ligands for transition metals. For instance, Cu(DPA)₂₂ complexes derived from di-(2-picolyl)amine exhibit square-planar geometries with Cu(II) centers, as confirmed by X-ray crystallography . The methyl and benzyl substituents in benzyl-(3-methyl-pyridin-2-ylmethyl)-amine hydrochloride are expected to influence metal-binding affinity and redox properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator